7-Chloro-1-ethyl-4-methylquinolin-1-ium;4-methylbenzenesulfonate
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Overview
Description
7-Chloro-1-ethyl-4-methylquinolin-1-ium;4-methylbenzenesulfonate: is a chemical compound with the molecular formula C12H13ClN.C7H7O3S and a molecular weight of 377.9 g/mol . This compound is known for its unique structure, which includes a quinolinium core substituted with chloro, ethyl, and methyl groups, paired with a methylbenzenesulfonate anion.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-1-ethyl-4-methylquinolin-1-ium;4-methylbenzenesulfonate typically involves the alkylation of 7-chloro-4-methylquinoline with ethyl iodide in the presence of a base, followed by the reaction with methylbenzenesulfonic acid . The reaction conditions often require a solvent such as acetonitrile or ethanol and may be carried out under reflux to ensure complete reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity . The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding quinolinium derivatives.
Reduction: Reduction reactions can target the quinolinium core, potentially converting it to a dihydroquinoline derivative.
Substitution: The chloro group in the quinolinium ring can be substituted by nucleophiles such as amines or thiols, forming various substituted quinolinium compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium amide or thiourea under basic conditions.
Major Products:
Oxidation: Formation of quinolinium N-oxides.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of substituted quinolinium compounds with various functional groups.
Scientific Research Applications
Chemistry: The compound is used as a precursor in the synthesis of various quinoline derivatives, which are valuable in organic synthesis and materials science.
Biology: In biological research, it serves as a model compound for studying the interactions of quinolinium derivatives with biological macromolecules.
Medicine: The compound and its derivatives have shown potential in medicinal chemistry, particularly in the development of antimalarial and antimicrobial agents .
Industry: In the industrial sector, it is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 7-Chloro-1-ethyl-4-methylquinolin-1-ium;4-methylbenzenesulfonate involves its interaction with cellular components such as DNA and proteins. The quinolinium core can intercalate into DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit key enzymes involved in cellular metabolism, leading to antimicrobial and antimalarial effects .
Comparison with Similar Compounds
7-Chloro-4-methylquinoline: Shares the quinoline core but lacks the ethyl and sulfonate groups.
1-Ethyl-4-methylquinolinium iodide: Similar structure but with iodide as the counterion.
4-Methylquinolinium derivatives: Various derivatives with different substituents on the quinoline ring.
Uniqueness: 7-Chloro-1-ethyl-4-methylquinolin-1-ium;4-methylbenzenesulfonate is unique due to its specific combination of substituents and the presence of the methylbenzenesulfonate anion, which imparts distinct chemical and biological properties.
Properties
CAS No. |
70714-80-6 |
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Molecular Formula |
C19H20ClNO3S |
Molecular Weight |
377.9 g/mol |
IUPAC Name |
7-chloro-1-ethyl-4-methylquinolin-1-ium;4-methylbenzenesulfonate |
InChI |
InChI=1S/C12H13ClN.C7H8O3S/c1-3-14-7-6-9(2)11-5-4-10(13)8-12(11)14;1-6-2-4-7(5-3-6)11(8,9)10/h4-8H,3H2,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
InChI Key |
SWDCPEYCWOLTDT-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+]1=C2C=C(C=CC2=C(C=C1)C)Cl.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Origin of Product |
United States |
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